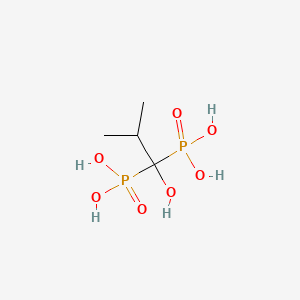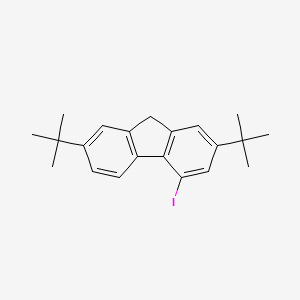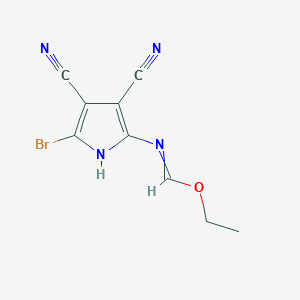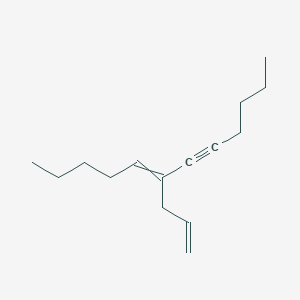
6-(Prop-2-en-1-yl)dodec-5-en-7-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Prop-2-en-1-yl)dodec-5-en-7-yne is an organic compound characterized by its unique structure, which includes both alkyne and alkene functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-2-en-1-yl)dodec-5-en-7-yne typically involves the use of alkyne and alkene precursors. One common method is the coupling of a dodec-5-en-7-yne derivative with a prop-2-en-1-yl group under specific reaction conditions. This process often requires the use of catalysts such as palladium or copper to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
6-(Prop-2-en-1-yl)dodec-5-en-7-yne can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing alkyne and alkene groups.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
6-(Prop-2-en-1-yl)dodec-5-en-7-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in bioconjugation and labeling studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 6-(Prop-2-en-1-yl)dodec-5-en-7-yne exerts its effects involves its ability to participate in various chemical reactions. The compound’s alkyne and alkene groups are reactive sites that can interact with other molecules, leading to the formation of new chemical bonds. These interactions are mediated by molecular targets such as enzymes or catalysts, which facilitate the reaction pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-(Prop-2-en-1-yl)dodec-5-en-7-yne: Characterized by both alkyne and alkene groups.
Dodec-5-en-7-yne: Lacks the prop-2-en-1-yl group, making it less reactive in certain reactions.
Prop-2-en-1-yl derivatives: These compounds may have similar reactivity but differ in their carbon chain length and functional groups.
Uniqueness
This compound is unique due to its combination of alkyne and alkene groups, which provide multiple reactive sites. This makes it a versatile compound in synthetic chemistry and various research applications.
Propiedades
Número CAS |
100222-34-2 |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
6-prop-2-enyldodec-5-en-7-yne |
InChI |
InChI=1S/C15H24/c1-4-7-9-11-14-15(12-6-3)13-10-8-5-2/h6,13H,3-5,7-10,12H2,1-2H3 |
Clave InChI |
WYRGKEHGJPQQQF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=C(CC=C)C#CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]-](/img/structure/B14332037.png)
![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B14332038.png)

![2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate](/img/structure/B14332045.png)
![Carbamic acid, [2-(3,4-dihydroxyphenyl)ethyl]-, hexyl ester](/img/structure/B14332046.png)
![2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline](/img/structure/B14332047.png)

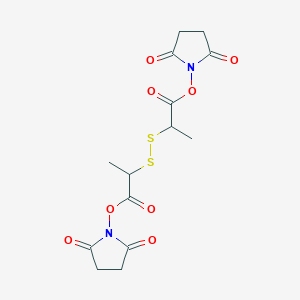
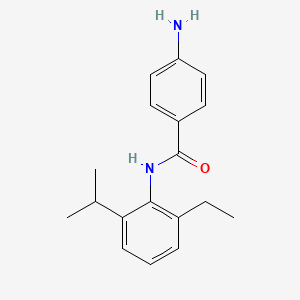
![5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one](/img/structure/B14332073.png)
![[(3-Methylquinoxalin-2-yl)oxy]acetyl chloride](/img/structure/B14332083.png)
